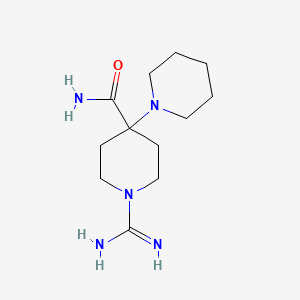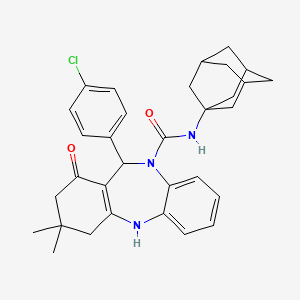![molecular formula C32H24IN3O2 B14919282 2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B14919282.png)
2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazolinone core, which is a bicyclic structure that is often found in bioactive molecules.
Preparation Methods
The synthesis of 2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the indole moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Vinylation: The indole derivative is then subjected to a vinylation reaction, where a vinyl group is introduced at the 2-position of the indole ring.
Quinazolinone formation: The vinylated indole is reacted with an appropriate anthranilic acid derivative to form the quinazolinone core.
Iodination and methoxylation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Quinazolinone derivatives: These compounds have the quinazolinone core and are known for their diverse biological activities.
Iodo-substituted compounds: These compounds contain an iodine atom and are studied for their unique chemical and biological properties.
The uniqueness of 2-[2-(1-BENZYL-1H-INDOL-3-YL)VINYL]-6-IODO-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C32H24IN3O2 |
|---|---|
Molecular Weight |
609.5 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C32H24IN3O2/c1-38-26-15-13-25(14-16-26)36-31(34-29-17-12-24(33)19-28(29)32(36)37)18-11-23-21-35(20-22-7-3-2-4-8-22)30-10-6-5-9-27(23)30/h2-19,21H,20H2,1H3/b18-11+ |
InChI Key |
MUHMIICPUUNXCU-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919200.png)
![3-Bromo-1-{[(3-chlorophenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B14919205.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14919206.png)
![4-chloro-1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14919209.png)
![2-Methyl-2-propanyl [(2-hydroxy-1-naphthyl)methyl]carbamate](/img/structure/B14919215.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919221.png)

![[(2-{[4-(Ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14919249.png)
![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B14919254.png)
![2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide](/img/structure/B14919261.png)
![2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-[4-(propan-2-yl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B14919274.png)

![(4Z)-2-(4-fluorophenyl)-5-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919286.png)

